Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the imidazo[1,2-a]pyridine scaffold in this compound makes it a significant molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves multicomponent reactions (MCRs) that allow for the rapid synthesis of complex molecules .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs solvent- and catalyst-free synthesis under microwave irradiation . This method is advantageous due to its efficiency and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation is a common method for functionalizing the imidazo[1,2-a]pyridine core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly at the C-3 position, are facilitated by multicomponent reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and various oxidizing agents . Reaction conditions often involve microwave irradiation and solvent-free environments to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific functionalization strategy employed. For example, radical reactions can yield a variety of substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine act as covalent inhibitors by targeting specific proteins involved in disease pathways . The exact mechanism can vary depending on the specific functional groups and the biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant antituberculosis activity.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in materials science.
Uniqueness
Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold and the 8-fluoro substitution, which can enhance its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C8H8FN3 |
---|---|
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
(8-fluoroimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H,4,10H2 |
InChI-Schlüssel |
DIFZTEFRTZNMEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.